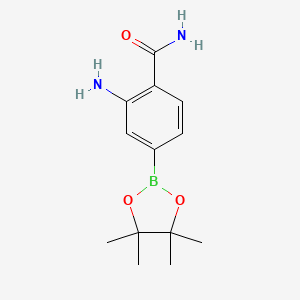

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Beschreibung

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with an amino group and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Eigenschaften

IUPAC Name |

2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,15H2,1-4H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOUFIFNGZMEKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The nitro group (if present in derivatives) can be reduced to an amino group.

Common Reagents and Conditions

Palladium catalysts: Used in coupling reactions.

Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products

Boronic acids: From oxidation of the boronic ester.

Amines: From reduction of nitro groups.

Biaryl compounds: From Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Biology: Investigated for its potential as a molecular probe due to its boronic ester group, which can interact with biological molecules.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism by which 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid pinacol ester: Similar boronic ester functionality but lacks the amino and benzamide groups.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Another boronic ester with a phenol group instead of an amino group.

Uniqueness

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of an amino group, a benzamide core, and a boronic ester group. This combination allows for diverse reactivity and applications in various fields of research and industry.

Biologische Aktivität

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H20BNO4

- Molecular Weight : 277.13 g/mol

- IUPAC Name : 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. It is believed to function primarily as an inhibitor of specific kinases and enzymes involved in cellular signaling pathways. The presence of the dioxaborolane group enhances its ability to form reversible covalent bonds with target proteins.

Key Pathways Affected

- GSK-3β Inhibition : Studies have shown that compounds similar to this compound exhibit GSK-3β inhibitory activity with IC50 values ranging from 10 nM to over 1 µM depending on structural modifications .

- Inflammatory Response Modulation : In vitro studies demonstrated that derivatives of this compound can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells .

Biological Activity Data

| Activity | IC50 (nM) | Reference |

|---|---|---|

| GSK-3β Inhibition | 10 - 1314 | |

| IL-6 Reduction | Not specified | |

| NO Production Inhibition | Not specified |

Case Studies

- GSK-3β and Cancer Therapy : A study investigated the role of GSK-3β inhibitors in cancer treatment. Compounds structurally related to this compound were found to induce apoptosis in cancer cell lines by modulating the Wnt/β-catenin pathway .

- Neuroprotective Effects : Research indicated that derivatives can protect neuronal cells from oxidative stress by inhibiting GSK-3β and reducing neuroinflammation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.